molecular formula C6H11ClF3NO B13055612 (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

Cat. No.: B13055612
M. Wt: 205.60 g/mol
InChI Key: ZTMRBFTXWCXXJM-VVNPLDQHSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is a fluorinated amine compound with a tetrahydrofuran ring This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the tetrahydrofuran ring. This combination imparts distinct physical and chemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, with the molecular formula C6H11ClF3NOC_6H_{11}ClF_3NO and a molecular weight of approximately 205.60 g/mol, is a fluorinated amine compound that has garnered interest for its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and tetrahydrofuran moiety, suggest possible interactions with various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

  • Trifluoromethyl group : This feature can enhance lipophilicity and influence binding interactions.
  • Tetrahydrofuran ring : This cyclic ether may contribute to the compound's stability and solubility in biological environments.
PropertyValue
Molecular FormulaC6H11ClF3NOC_6H_{11}ClF_3NO
Molecular Weight205.60 g/mol
CAS Number2089682-37-9

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is hypothesized to involve interactions with neurotransmitter systems or metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmission and metabolic processes.

Interaction Studies

Preliminary studies suggest that (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride may interact with various biological targets. Research into its binding affinities with neurotransmitter receptors (such as serotonin or dopamine receptors) could provide insights into its pharmacological potential.

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of several fluorinated amines to serotonin receptors. It was found that compounds with trifluoromethyl groups exhibited enhanced receptor affinity compared to their non-fluorinated counterparts. While specific data on (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride remains limited, its structural similarities suggest potential effectiveness in modulating serotoninergic activity.

Case Study 2: Metabolic Pathway Influence

Research has indicated that fluorinated compounds can influence metabolic pathways by altering enzyme kinetics. For instance, fluorinated amines have been shown to affect the activity of cytochrome P450 enzymes. Given the structure of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, further investigation into its effects on metabolic enzymes could reveal significant insights into its biological activity.

Summary of Findings

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride appears promising based on its unique chemical structure and preliminary interaction studies. However, comprehensive research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future Directions

Further studies are recommended to:

  • Conduct detailed binding affinity assays : Understanding how this compound interacts with specific receptors will clarify its potential therapeutic applications.
  • Investigate metabolic effects : Exploring how this compound affects metabolic pathways will help assess its safety and efficacy as a pharmaceutical agent.
  • Explore in vivo studies : Animal models can provide essential data on the pharmacokinetics and pharmacodynamics of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1

InChI Key

ZTMRBFTXWCXXJM-VVNPLDQHSA-N

Isomeric SMILES

C1CC(OC1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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